1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol
Description
1-[(4-Ethoxyphenyl)methyl]piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-ethoxyphenylmethyl substituent. For example, compounds like 1-(4-aminophenyl)-4-methylpiperidin-4-ol are synthesized via reactions involving piperidine intermediates and purification by column chromatography .
Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors . The 4-ethoxyphenyl group in this compound may confer unique electronic and steric properties, distinguishing it from analogs with other substituents.
Properties
CAS No. |
5269-47-6 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)11-15-9-7-13(16)8-10-15/h3-6,13,16H,2,7-11H2,1H3 |
InChI Key |
YPJJVSQNQYUVIH-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)O |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(CC2)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Antitumor Piperidin-4-ol Derivatives
Several piperidin-4-ol derivatives exhibit antitumor activity. For instance:
- 1-(4-(Bis(3-methyl-5-((phenylsulfonyl)methyl)benzyl)amino)phenethyl)piperidin-4-ol (Compound 2): Features bulky bis-sulfonyl substituents, enhancing interactions with cellular targets. It demonstrated efficacy against non-small cell lung cancer (NSCLC) in vitro .
- LAS_52160953: Contains a trimethylphenoxy group and showed strong binding to TgAPN2 (a parasitic enzyme) with a binding energy of −8.6 kcal/mol, forming hydrogen bonds with Tyr914 .
Key Differences :
- Bulky substituents in antitumor analogs (e.g., Compound 2) may enhance target engagement but limit pharmacokinetic profiles .
Table 1: Antitumor Piperidin-4-ol Analogs
*Calculated based on molecular formula C₁₄H₂₁NO₂.
Dopamine Receptor Ligands
Piperidin-4-ol derivatives with aromatic substituents show affinity for dopamine receptors:
- 4-(4-Iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol (Compound 6) : Exhibits high D2 receptor selectivity (Ki < 10 nM) due to the iodophenyl and indole groups .
- Haloperidol analogs : Substitution with indole or benzofuran rings modulates D2/D3 receptor selectivity .
Key Differences :
- Indole-based analogs (e.g., Compound 6) leverage π-π stacking with receptor pockets, whereas the ethoxyphenyl group may engage in hydrophobic interactions .
Enzyme Inhibitors and Docking Profiles
- LAS_52160953 : Binds deeply into TgAPN2’s active site via hydrogen bonds (Tyr914) and hydrophobic contacts (Asp920, Leu1372) .
- 1-(4-Amino-3-ethoxyphenyl)piperidin-4-ol hydrochloride: The amino group adjacent to ethoxy may enhance solubility but reduce binding pocket penetration compared to the target compound .
Key Insight : The absence of charged groups in the target compound (vs. hydrochlorides in ) could improve blood-brain barrier permeability but limit polar interactions with enzymes.
Structural and Physicochemical Comparisons
- Amino-Substituted Analogs: Compounds like 1-(4-aminophenyl)piperidin-4-ol () have lower molecular weights (~206 g/mol) and higher polarity due to the –NH₂ group, contrasting with the ethoxy group’s lipophilicity .
- Toxicity Profiles: 1-(2-(4-Hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol exhibits an ipr-mus TDLo of 4.5 mg/kg, suggesting substituents significantly influence toxicity .
Table 2: Physicochemical Properties
Key Takeaways :
- Substituent choice (e.g., ethoxy vs. sulfonyl, iodine, or amino groups) critically impacts bioactivity, solubility, and toxicity.
- Piperidin-4-ol derivatives remain a versatile scaffold for drug discovery, with tunable properties for diverse applications .
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